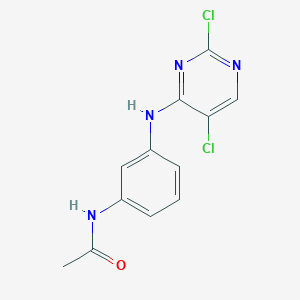![molecular formula C20H12N2O2S B8144655 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde](/img/structure/B8144655.png)
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde
Descripción general
Descripción
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde is a useful research compound. Its molecular formula is C20H12N2O2S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Optoelectronic Devices : It is used for synthesizing molecules that are integral in optoelectronic devices (Gudim, Knyazeva, & Rakitin, 2021).
Charge-Transport Materials in Field-Effect Transistors : The compound serves as a charge-transport material in field-effect transistors, a crucial component for electronic device fabrication (Polander et al., 2011).
Design of Electronic and Photovoltaic Devices : Its structural components are significant in the design of electronic and photovoltaic devices, influencing material properties and device performance (Boudebous et al., 2008).
Photovoltaic Material Development : When combined with appropriate components, derivatives of this compound can lead to promising photovoltaic materials (Gudim et al., 2021).
Organic Light-Emitting Diodes (OLEDs) : It is efficient in designing red thermally activated delayed fluorescence emitters for high-efficiency OLEDs (Ni et al., 2017).
Photophysics and Biomolecule-Binding Interactions : New hybrids with benzo-2,1,3-thiadiazoles are used in photophysics and biomolecule-binding studies (Neto et al., 2020).
DNA/HSA Binding Properties : Its synthesized compounds show potential in biomolecular interaction applications, especially in DNA/Human Serum Albumin (HSA) binding properties (Silveira et al., 2021).
Chemical Reactions : It can be utilized in various chemical reactions (Mataka et al., 1993).
Characterization in Scientific Research : Novel benzaldehyde derivatives containing this compound have been prepared for characterization in scientific research applications (Liu, Feng, Yin, & Su, 2014).
Optical Applications : It's used in hyperbranched conjugated polymers for optical applications, including reducing aggregation and extending conjugation length (Ha Tran Nguyen et al., 2014).
Data Storage in Memory Devices : Organic molecules containing this compound can improve data storage performance in nonvolatile ternary memory devices (Bao et al., 2016).
Electronic Devices and Photovoltaic Cells : Strong charge-transfer chromophores derived from it are used in electronic devices and photovoltaic cells (Chen et al., 2011).
Quantitative Detection of Sulfide Ions : It is part of a photoregulated oxidase-like nanozyme used for sensing signal amplification in detecting sulfide ions (Li et al., 2022).
Lewis Acid Adducts : Narrow band gap conjugated polymers containing it can lead to stronger binding of Lewis acids (Welch & Bazan, 2011).
Light-Emitting Diodes : It has been used in fabricating bright red-light-emitting diodes (Justin Thomas et al., 2004).
Multichromic Polymers : The synthesized monomers and polymers exhibit unique properties such as low oxidation potentials and dual-band absorption spectra, making them suitable for various applications (İçli-Özkut et al., 2013).
Luminescent Probes : A thiadiazole-functional porous metal–organic framework serves as a luminescent probe, especially for detecting Cd2+ ions (Wei, Zhang, & Han, 2013).
Electrochromic Properties : The compound is part of polymers that possess electrochromic properties, useful in various applications like smart windows and displays (Çakal, Akdag, Cihaner, & Önal, 2021).
Photoelectric Conversion : In the context of silaindacenodithiophene donor-acceptor polymers, it contributes to achieving significant photoelectric conversion efficiency in organic field-effect transistors (Schroeder et al., 2012).
Propiedades
IUPAC Name |
4-[4-(4-formylphenyl)-2,1,3-benzothiadiazol-7-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2S/c23-11-13-1-5-15(6-2-13)17-9-10-18(20-19(17)21-25-22-20)16-7-3-14(12-24)4-8-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMIEZMXBAUTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B8144576.png)
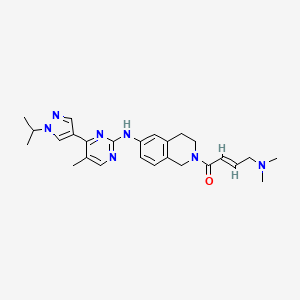

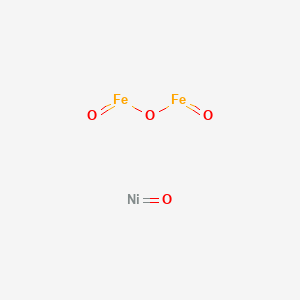
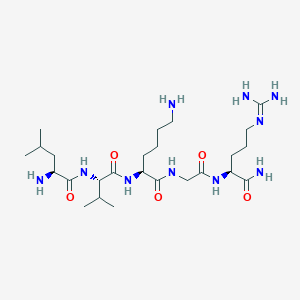
![3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine](/img/structure/B8144620.png)

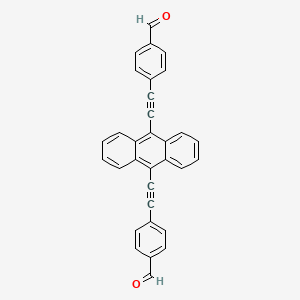
![4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8144651.png)
![4',5'-Bis(4-aminophenyl)-[1,1':2',1''-terphenyl]-4,4''-diamine](/img/structure/B8144663.png)
![2,2'-([1,1':4',1''-Terphenyl]-4,4''-diyl)diacetonitrile](/img/structure/B8144674.png)
![2,2'-(5'-(4-(Cyanomethyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)diacetonitrile](/img/structure/B8144682.png)
